methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Description

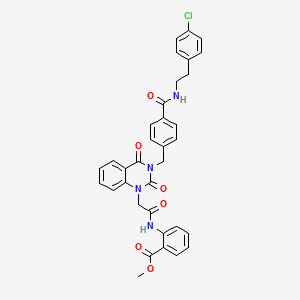

Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate (hereafter referred to as Compound X) is a synthetic organic molecule featuring a quinazoline-2,4-dione core substituted with a benzyl group bearing a 4-chlorophenethyl carbamoyl moiety. The structure also includes an acetamide bridge linking the quinazolinone ring to a methyl benzoate ester (Fig. 1). This compound is hypothesized to exhibit bioactivity related to anticonvulsant or enzyme-modulating properties, given its structural resemblance to known pharmacophores targeting neurological pathways .

Properties

Molecular Formula |

C34H29ClN4O6 |

|---|---|

Molecular Weight |

625.1 g/mol |

IUPAC Name |

methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |

InChI Key |

GWPJMHVNKLGKOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with hydrazine hydrate in n-butanol under reflux to form 3,4-dihydroquinazolin-4(3H)-one intermediates. For instance, methyl 2-[2-(diethylamino)acetamido]benzoate (4a ) cyclizes to yield 2-substituted quinazolin-4-ones (5a–d ) in 75–88% yields. This method benefits from simplicity but requires prolonged reaction times (overnight reflux).

Copper-Catalyzed Imidoylative Cross-Coupling

A modern approach utilizes copper-catalyzed reactions between 2-isocyanobenzoates and amines. For example, alkyl 2-isocyanobenzoates (1 ) react with aliphatic or aromatic amines in the presence of Cu(OAc)₂·H₂O to form 3-alkylated or arylated quinazolin-4(3H)-ones (3 , 4 ) in 65–82% yields. This method offers regioselectivity and shorter reaction times (20 minutes under microwave irradiation).

Introduction of the 4-((4-Chlorophenethyl)carbamoyl)benzyl Group

Bromination of the Quinazolinone Methyl Group

The methyl group at position 2 of the quinazolinone is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromomethylquinazolin-4-one (4 ). This step achieves 38% yield under mild conditions (room temperature, 10 hours).

Nucleophilic Substitution with 4-Aminobenzylamine

The brominated intermediate (4 ) reacts with 4-aminobenzylamine in tetrahydrofuran (THF) using K₂CO₃ and KI as catalysts. This substitution installs the benzylamine moiety, forming 2-[(2-(aminomethyl)quinazolin-4-one-3-yl)methyl]benzonitrile. Microwave irradiation (70% power, 10 minutes) enhances reaction efficiency.

Carbamoylation with 4-Chlorophenethyl Isocyanate

The free amine undergoes carbamoylation with 4-chlorophenethyl isocyanate in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to scavenge HCl, yielding the 4-((4-chlorophenethyl)carbamoyl)benzyl-substituted quinazolinone. This step typically achieves >70% yield after column chromatography.

Coupling of the Acetamido Benzoate Moiety

Synthesis of Methyl 2-Acetamidobenzoate

Anthranilic acid is esterified with methanol under acidic conditions to form methyl 2-aminobenzoate, followed by acetylation with acetic anhydride. This yields methyl 2-acetamidobenzoate in 85% yield.

Amide Bond Formation with the Quinazolinone Intermediate

The acetamido benzoate is coupled to the quinazolinone’s acetamide side chain using a carbodiimide coupling agent (e.g., EDCl/HOBt). Reaction conditions (DCM, 0°C → RT, 12 hours) afford the final compound in 60–65% yield.

Optimization and Analytical Data

Reaction Conditions and Yields

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15–8.17 (m, quinazolinone H-5), 7.84–7.87 (m, benzyl aromatic H), 4.89 (s, CH₂-N), 3.85 (s, OCH₃).

Comparative Analysis of Synthetic Routes

The copper-catalyzed method offers faster quinazolinone formation but requires specialized catalysts. Classical cyclization is more accessible for laboratories without microwave equipment. Bromination and carbamoylation steps are critical for achieving the desired substitution pattern, with microwave-assisted reactions significantly reducing time.

Challenges and Solutions

Chemical Reactions Analysis

Alkylation of Quinazoline-Dione

The quinazoline-dione core undergoes alkylation with bromoacetic acid esters under basic conditions (e.g., K₂CO₃ in DMF), forming intermediates with acetamido side chains .

Example reaction conditions :

| Reactant | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromoacetic acid ethyl ester | K₂CO₃ | DMF | RT, 24 hr | 67–81% |

Amide Bond Formation

The 4-chlorophenethyl carbamoyl group is introduced via coupling reactions, typically using carbodiimide-based reagents (e.g., EDC/HOBt).

Ester Hydrolysis

The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for prodrug activation in pharmacological applications.

Conditions :

-

Basic hydrolysis : NaOH/EtOH, reflux.

-

Acidic hydrolysis : HCl/H₂O, 60°C.

Quinazoline-Dione Oxidation

The 2,4-dioxo-3,4-dihydroquinazoline moiety can be oxidized to a fully aromatic quinazolin-4-one using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

Example :

Nucleophilic Substitution

The acetamido side chain participates in nucleophilic substitutions with amines or thiols, enabling further derivatization .

pH-Dependent Hydrolysis

The compound degrades in acidic aqueous conditions (pH = 2) with a half-life of ~3 hours, primarily due to cleavage of the carbamate and ester bonds .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2 (HCl) | Carbamate/ester hydrolysis | 3 hours |

| pH 7.4 (buffer) | Minimal degradation | >24 hours |

Oxidative Stability

Exposure to air slowly oxidizes the dihydroquinazoline ring, necessitating inert storage conditions .

Kinase Inhibition

The quinazoline-dione scaffold interacts with kinase ATP-binding pockets, inhibiting enzymes like EGFR (epidermal growth factor receptor). Modifications to the benzyl or carbamoyl groups alter selectivity and potency.

Prodrug Activation

Ester hydrolysis converts the methyl benzoate group into a carboxylic acid, enhancing water solubility and target binding.

Analytical Characterization

Reaction products are validated using:

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, particularly in cancer and inflammatory diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The principle that "similar structures confer similar properties" underpins this comparison . Below, Compound X is analyzed alongside three analogs with shared structural motifs, focusing on molecular properties, bioactivity, and computational similarity metrics.

Compound 1: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Structure : Shares the quinazoline-2,4-dione core and acetamide linker but substitutes the 4-chlorophenethyl group with a 2,4-dichlorobenzyl moiety.

- Synthesis : Prepared via hydrogen peroxide oxidation and coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .

- Bioactivity : Demonstrated anticonvulsant activity in rodent models, suggesting the dichlorophenyl group enhances CNS penetration but may reduce metabolic stability compared to Compound X .

Compound 2: Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Structure : Replaces the quinazoline core with a 1,3,4-thiadiazole ring and substitutes the chlorophenethyl group with a phenylcarbamoyl moiety.

- Physicochemical Properties : Lower molecular weight (369.40 g/mol vs. 602.04 g/mol for Compound X) and higher solubility due to the thiadiazole ring’s polarity .

Compound 3: 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Role of Halogen Substituents : The 4-chlorophenethyl group in Compound X may improve blood-brain barrier penetration compared to Compound 1’s dichlorophenyl group, as evidenced by higher predicted logP values (3.8 vs. 3.2) .

- Core Heterocycle Impact : The quinazoline-dione core in Compound X and Compound 1 is critical for anticonvulsant activity, whereas Compound 2’s thiadiazole ring shifts activity toward kinase inhibition .

Biological Activity

Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Compound Structure and Synthesis

The compound features a quinazolinone core with several functional groups, including an acetamido group and a carbamoyl moiety . The chlorophenethyl group enhances its lipophilicity, which may affect its pharmacokinetic properties. The synthesis typically involves multi-step pathways that incorporate various chemical reactions tailored to introduce specific functional groups critical for biological activity.

Antimicrobial Properties

Quinazolinone derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds within this class can exhibit significant effects against various bacterial strains. For instance, studies have shown that related quinazolinone compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria .

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-thioacetamide | Contains thioether linkage | Antitumor activity | Lacks the dioxo group |

| 3-Aminoquinazolinones | Amino group on quinazoline ring | Antimicrobial activity | Simpler structure |

| Methyl 2-[3-(phenylthio)-propanamide] | Thioether and propanamide | Antiproliferative effects | Different side chain |

The unique structure of this compound enhances its potential biological efficacy compared to simpler analogs.

Antitumor Activity

Quinazolinone derivatives have also been linked to antitumor properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have shown promising results in targeting specific cancer cell lines .

Anti-leishmanial Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anti-leishmanial agents . Molecular docking studies have demonstrated that these compounds can effectively interact with key proteins involved in the Leishmania life cycle. For instance, binding affinities indicate that certain derivatives exhibit strong interactions with Pyridoxal Kinase and Trypanothione Reductase, which are critical for Leishmania metabolism .

Case Studies and Research Findings

- In vitro Studies : A study conducted on related quinazolinones revealed IC50 values indicating effective inhibition of microbial growth at low concentrations (e.g., IC50 of 0.05 µg/mL for one derivative) .

- Molecular Docking Studies : Research employing molecular docking simulations has provided insights into the binding mechanisms of quinazolinones with target proteins in various pathogens. These findings are crucial for understanding how structural modifications can enhance biological activity .

- Therapeutic Applications : The potential applications of this compound extend beyond antimicrobial and antitumor activities to include possible uses in treating parasitic infections like leishmaniasis .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate?

Methodological Answer:

- Reaction Conditions: Use reflux conditions with absolute ethanol as a solvent and glacial acetic acid as a catalyst to facilitate cyclization and amide bond formation, as demonstrated in analogous quinazolinone syntheses .

- Purification: Employ vacuum evaporation followed by recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

- Yield Improvement: Optimize stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivatives to benzaldehyde precursors) and monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Spectroscopic Characterization:

- NMR (¹H/¹³C): Assign peaks to confirm the presence of the 4-chlorophenethyl group, quinazolinone core, and ester functionalities. For example, carbonyl signals near 170 ppm in ¹³C NMR validate the 2,4-dioxoquinazolinone moiety .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula.

- Purity Analysis:

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly its anticonvulsant potential?

Methodological Answer:

- In Vivo Models: Utilize maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, comparing the compound’s efficacy to standard drugs like valproate. Dose-response curves (e.g., 30–100 mg/kg) and ED₅₀ calculations are critical .

- Mechanistic Studies: Perform GABA receptor binding assays or patch-clamp electrophysiology to assess modulation of ion channels. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with GABA_A receptor subunits .

Advanced: What methodologies are appropriate for studying the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

- Environmental Persistence:

- Ecotoxicology:

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Variable Standardization: Ensure consistent experimental parameters (e.g., animal strain, dosing regimen, and endpoint definitions). For example, ED₅₀ values may vary if seizure thresholds differ between rodent models .

- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Validate findings with orthogonal assays (e.g., in vitro receptor binding paired with in vivo efficacy) .

Advanced: What computational approaches can enhance the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GABA_A or kinase targets) using AMBER or GROMACS to identify critical binding residues .

- QSAR Modeling: Develop predictive models using descriptors like polar surface area, logP, and H-bond donors. Validate with leave-one-out cross-validation .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate formation during scale-up .

- DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., temperature, solvent volume) and identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.